

Application Notes and Protocols for Phenformin in Cancer Cell Line Studies

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Compound of Interest

Compound Name: Phenformin

Cat. No.: B089758

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These application notes provide a comprehensive overview of the use of **phenformin** in cancer cell line studies. This document includes a summary of effective concentrations, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by **phenformin**.

Introduction

Phenformin, a biguanide antihyperglycemic agent, has garnered significant interest for its potent anti-cancer properties. It is recognized as a more potent mitochondrial complex I inhibitor than its analog, metformin.^[1] This inhibition leads to cellular energy stress, activating critical signaling pathways that can induce cell cycle arrest, apoptosis, and inhibit metastasis in various cancer types. These notes are intended to guide researchers in designing and executing in vitro studies to explore the therapeutic potential of **phenformin**.

Data Presentation: Phenformin IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound. The following table summarizes the IC50 values of **phenformin** in a range of cancer cell lines as reported in the literature. Treatment durations for these studies typically range from 24 to 72 hours.

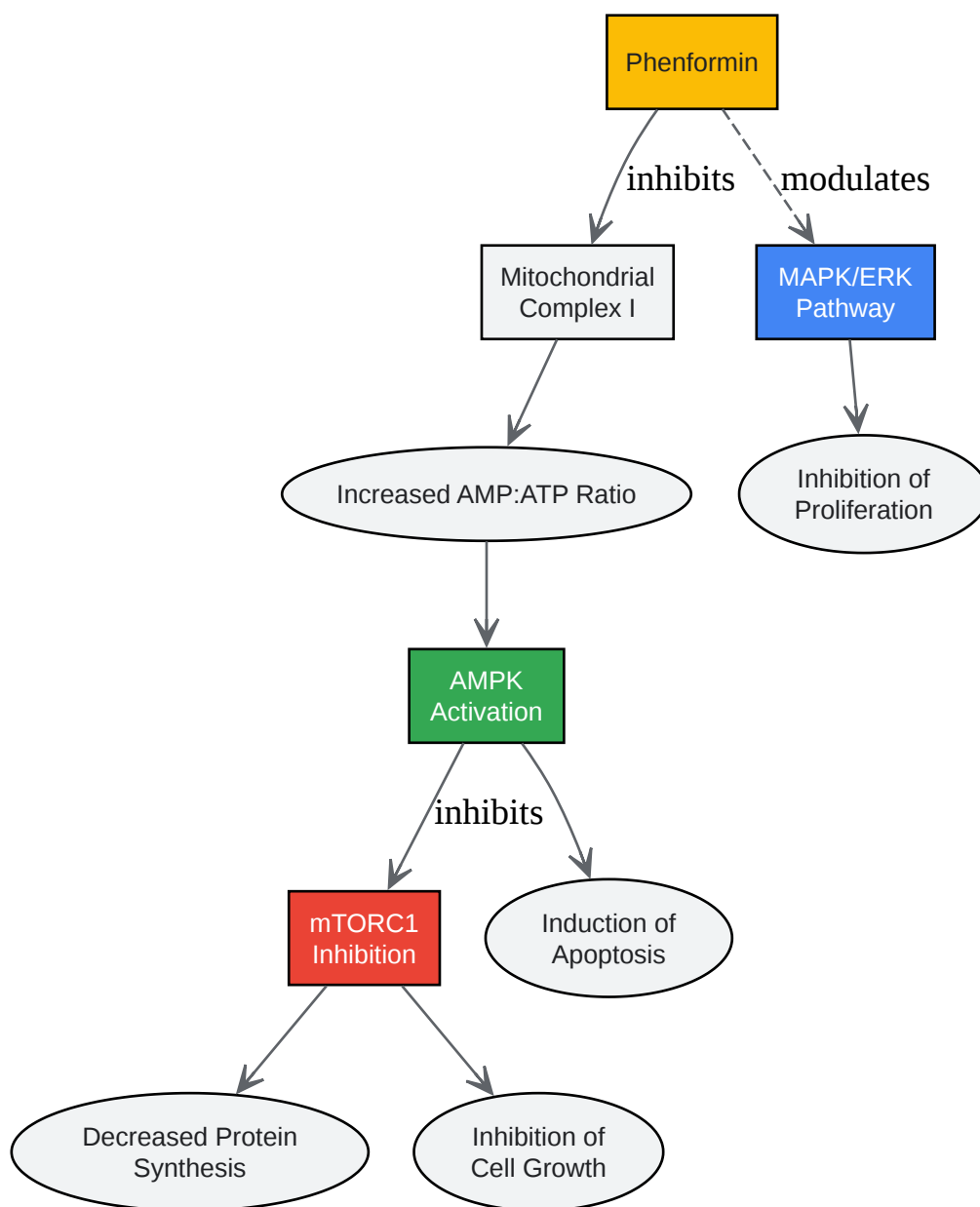
| Cancer Type | Cell Line | IC50 (mM) | Reference |
|-----------------|---|-------------------|-----------|
| Breast Cancer | MCF7 | 1.184 ± 0.045 | [2][3] |
| Breast Cancer | ZR-75-1 | 0.665 ± 0.007 | [2][3] |
| Breast Cancer | MDA-MB-231 | 2.347 ± 0.010 | [2][3] |
| Breast Cancer | SUM1315 | 1.885 ± 0.015 | [2][3] |
| Breast Cancer | SKBR3 | ~ 0.075 | [4] |
| Breast Cancer | 78617 | ~ 0.025 | [4] |
| Ovarian Cancer | SKOV3 | 0.9 | [5] |
| Ovarian Cancer | Hey | 1.75 | [5] |
| Ovarian Cancer | IGROV-1 | 0.8 | [5] |
| Neuroblastoma | SH-SY5Y | 2.76 ± 0.09 | [6] |
| T-cell ALL | Primary Lymphoma Cells (PTEN ^{-/-}) | 0.005 ± 0.001 | [7] |
| T-cell ALL | Primary Lymphoma Cells (PTEN ^{-/-} AMPK ^{-/-}) | 0.027 ± 0.005 | [7] |
| Head and Neck | E6E7Ras | 0.6 | [8] |
| Melanoma | B16F10 | - | [8] |
| Lung Cancer | A549 | - | [8] |
| Colon Cancer | CT26 | - | [8] |
| Prostate Cancer | DU145 | - | [8] |
| Thyroid Cancer | TPC-1 | - | [1] |
| Thyroid Cancer | 8505C | - | [1] |

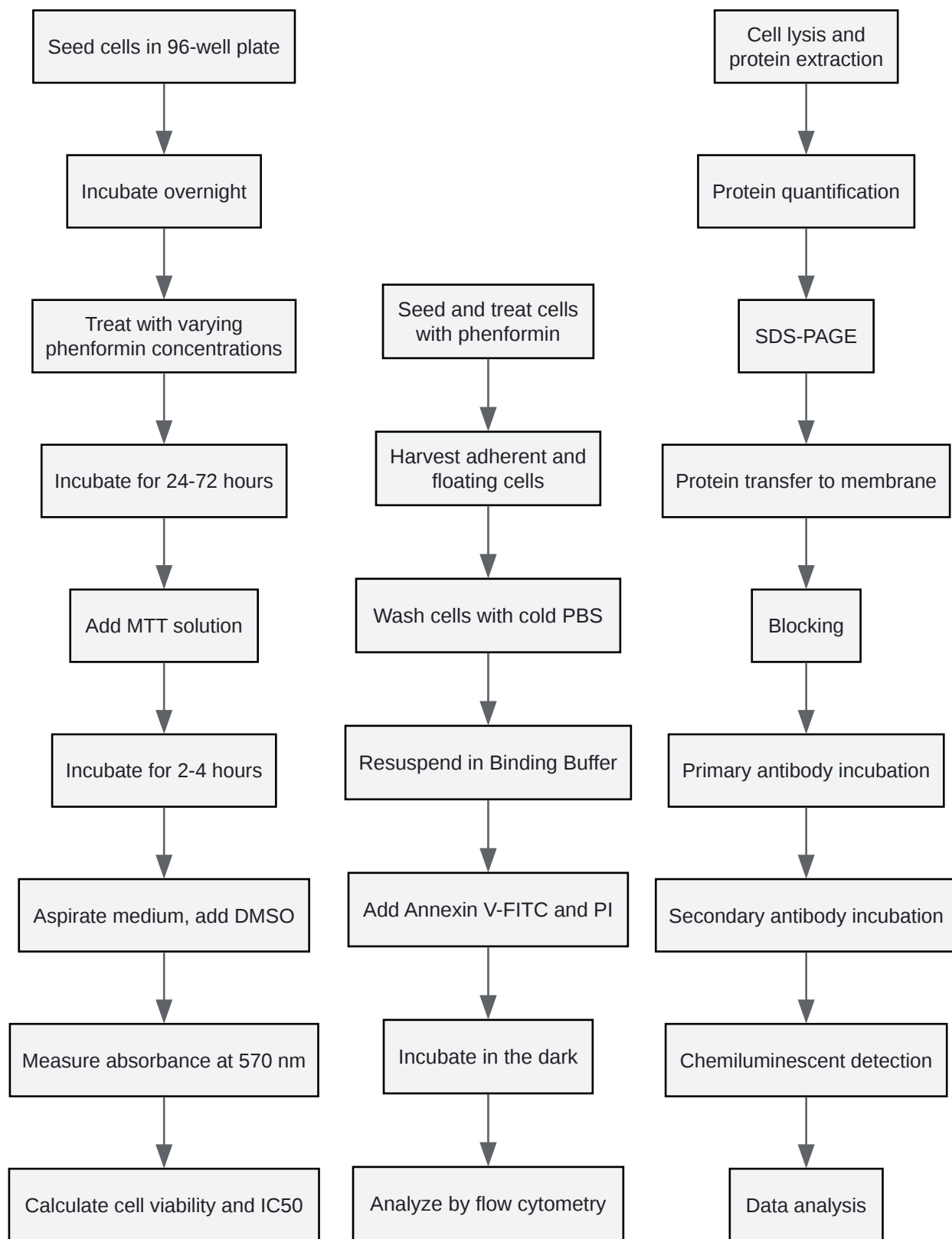
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. It is recommended to perform a dose-response curve to

determine the optimal concentration for your specific cell line and experimental setup.

Key Signaling Pathways Modulated by Phenformin

Phenformin's anti-cancer effects are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling cascade. It can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.





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